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Introduction
Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120),

has emerged as a promising therapeutic target for metabolic and inflammatory diseases,

including type 2 diabetes and obesity.[1][2] FFAR4 is activated by long-chain fatty acids, which

triggers a cascade of intracellular signaling events.[1] A primary signaling pathway involves the

coupling of FFAR4 to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and

a subsequent increase in intracellular calcium concentrations ([Ca²⁺]i).[3] This increase in

intracellular calcium provides a robust and measurable signal that can be utilized for high-

throughput screening (HTS) of potential FFAR4 agonists.

This application note provides a detailed protocol for a cell-based calcium flux assay to identify

and characterize FFAR4 agonists. The assay is optimized for a 96-well or 384-well format,

making it suitable for HTS campaigns.

Principle of the Assay
The calcium flux assay is a fluorescence-based method that measures changes in intracellular

calcium levels upon receptor activation. The core principle involves pre-loading cells

expressing the target receptor (FFAR4) with a calcium-sensitive fluorescent dye, such as Fluo-

4 AM. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester of a calcium indicator. Once

inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-
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sensitive form of the dye in the cytoplasm. In its calcium-free state, Fluo-4 is weakly

fluorescent. However, upon binding to calcium released from intracellular stores following

FFAR4 activation, its fluorescence intensity increases significantly.[4] This change in

fluorescence can be detected in real-time using a fluorescence plate reader, providing a direct

measure of receptor activation.

FFAR4 Signaling Pathway
Activation of FFAR4 by an agonist initiates a signaling cascade that results in the release of

intracellular calcium. The key steps are outlined below:

Agonist Binding: An FFAR4 agonist binds to and activates the receptor.

Gq/11 Protein Activation: The activated FFAR4 receptor couples to and activates the Gq/11

protein.

Phospholipase C (PLC) Activation: The activated Gα subunit of the Gq/11 protein stimulates

PLC.

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

Fluorescence Signal: The increase in intracellular Ca²⁺ is detected by a calcium-sensitive

dye, resulting in an increased fluorescence signal.
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Caption: FFAR4 Gq-mediated signaling pathway leading to intracellular calcium release.

Experimental Protocols
Materials and Reagents

Cell Line: CHO-K1 or HEK293 cells stably expressing human FFAR4.

Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Calcium-Sensitive Dye: Fluo-4 AM (or a no-wash calcium assay kit).

Probenecid (optional): Anion transport inhibitor.

Test Compounds: Known FFAR4 agonists (e.g., TUG-891) and unknown test compounds.

Microplates: Black-walled, clear-bottom 96-well or 384-well plates.

Fluorescence Plate Reader: With kinetic reading capability and appropriate filters for Fluo-4

(Excitation: ~490 nm, Emission: ~525 nm).

Experimental Workflow
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The following diagram illustrates the general workflow for the FFAR4 calcium flux assay.
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Caption: General workflow for the FFAR4 calcium flux assay.

Detailed Protocol
1. Cell Plating:

One day prior to the assay, seed FFAR4-expressing CHO-K1 or HEK293 cells into black-

walled, clear-bottom 96-well or 384-well plates.

96-well plate: 40,000 - 60,000 cells per well in 100 µL of culture medium.[5]

384-well plate: 10,000 - 20,000 cells per well in 25 µL of culture medium.[6]

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading:

Prepare the Fluo-4 AM loading solution in Assay Buffer. The final concentration of Fluo-4 AM

is typically between 1-5 µM.[7]

Optionally, include Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and Probenecid

(1-2.5 mM) to prevent dye leakage.[8]

Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution.

96-well plate: 100 µL per well.

384-well plate: 25 µL per well.

Incubate the plates at 37°C for 60 minutes, protected from light.[9]

3. Compound Preparation and Addition:

Prepare serial dilutions of test compounds and control agonists (e.g., TUG-891) in Assay

Buffer.

The final DMSO concentration should be kept below 0.5% to minimize solvent effects.[5]

4. Calcium Mobilization Measurement:
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Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate

to the reading temperature (typically 37°C).[5]

Set the instrument to perform a kinetic read with excitation at ~490 nm and emission at ~525

nm.[4]

Establish a stable baseline fluorescence reading for 10-20 seconds.

Use the instrument's integrated liquid handler to add the compound dilutions to the

respective wells.

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak

calcium response.[5]

5. Data Analysis:

The change in fluorescence intensity over time is indicative of the intracellular calcium

concentration.

Normalize the data by setting the baseline fluorescence to 0 and the maximum response to a

saturating concentration of a reference agonist to 100%.[4]

Plot the normalized response against the logarithm of the agonist concentration to generate

dose-response curves.

Fit the curves using a four-parameter logistic equation to determine the EC₅₀ value for each

agonist, which represents the concentration that elicits 50% of the maximal response.[4]

Data Presentation
The potency of various FFAR4 agonists can be determined and compared using the EC₅₀

values derived from the calcium flux assay.
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Agonist Cell Line Assay Type Reported EC₅₀ (nM)

TUG-891 hFFAR4-CHO Calcium Mobilization 77.2 - 193

GW9508 hFFAR4-HEK293 Calcium Mobilization
~3,467 (pEC₅₀ = 5.46)

[1]

Compound A (Merck) Not Specified Not Specified ~350[1]

Metabolex-36 CHO-hGPR120 DMR 570[10]

AZ13581837 CHO-hGPR120 Calcium Mobilization 120[11]

α-Linolenic acid (αLA) hFFA4-HEK293 Calcium Mobilization ~10,000

GSK137647A hFFA4 Not Specified
~501 (pEC₅₀ = 6.3)

[12]

Note: EC₅₀ values can vary depending on the specific cell line, assay conditions, and

instrumentation used.

Conclusion
The calcium flux assay is a reliable and robust method for the high-throughput screening and

characterization of FFAR4 agonists. Its simplicity, sensitivity, and scalability make it an

invaluable tool in the early stages of drug discovery for identifying novel therapeutic agents

targeting FFAR4. The detailed protocol and data provided in this application note serve as a

comprehensive guide for researchers in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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